![molecular formula C28H24N2O5 B129104 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one CAS No. 154185-85-0](/img/structure/B129104.png)
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one, also known as AMD3100, is a small molecule antagonist of the chemokine receptor CXCR4. It was first synthesized in the late 1990s and has since been studied extensively for its potential therapeutic applications in cancer, HIV, and other diseases.
Scientific Research Applications
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been extensively studied for its potential therapeutic applications in cancer, HIV, and other diseases. In cancer research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to inhibit the migration and metastasis of cancer cells by blocking the CXCR4 receptor. In HIV research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been investigated as a potential therapy for HIV infection by blocking the entry of the virus into host cells. In addition, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been studied for its potential use in stem cell mobilization and transplantation.
Mechanism Of Action
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one is a small molecule antagonist of the CXCR4 receptor, which is a G protein-coupled receptor that plays a role in cell migration, proliferation, and survival. By blocking the CXCR4 receptor, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one inhibits the migration and metastasis of cancer cells, prevents HIV entry into host cells, and mobilizes stem cells for transplantation.
Biochemical And Physiological Effects
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to have a number of biochemical and physiological effects in various studies. In cancer research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to inhibit the migration and invasion of cancer cells, reduce tumor growth, and enhance the efficacy of chemotherapy. In HIV research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to block HIV entry into host cells and reduce viral load in animal models. In stem cell research, 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one has been shown to mobilize stem cells from the bone marrow into the bloodstream, which can then be harvested for transplantation.
Advantages And Limitations For Lab Experiments
One advantage of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its specificity for the CXCR4 receptor, which allows for targeted inhibition of cell migration and other cellular processes. Another advantage is its relatively low toxicity and side effects, which makes it a promising candidate for therapeutic applications. However, one limitation of using 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in lab experiments is its high cost and limited availability, which can make it difficult to conduct large-scale studies.
Future Directions
There are several future directions for research on 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. One area of interest is the development of new analogs and derivatives of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one with improved efficacy and lower toxicity. Another area of interest is the investigation of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. In addition, further studies are needed to better understand the mechanisms of action of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one and its potential applications in other diseases beyond cancer and HIV.
Synthesis Methods
The synthesis of 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one involves a series of chemical reactions starting from commercially available starting materials. The key steps include the condensation of 2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazole-5-carbaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form the corresponding boronic acid intermediate. This intermediate is then coupled with 6-bromo-2-(4-methoxyphenyl)chromen-4-one in the presence of a base to yield 6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one. The final product is obtained by purification using column chromatography.
properties
CAS RN |
154185-85-0 |
|---|---|
Product Name |
6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C28H24N2O5/c1-17(31)30-25(18-4-9-21(33-2)10-5-18)15-24(29-30)20-8-13-27-23(14-20)26(32)16-28(35-27)19-6-11-22(34-3)12-7-19/h4-14,16,25H,15H2,1-3H3 |
InChI Key |
VWDVTDKMXARLMB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
synonyms |
1H-Pyrazole, 4,5-dihydro-1-acetyl-5-(4-methoxyphenyl)-3-(2-(4-methoxyp henyl)-4-oxo-4H-1-benzopyran-6-yl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



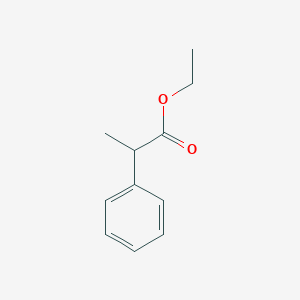
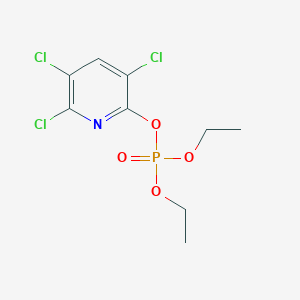
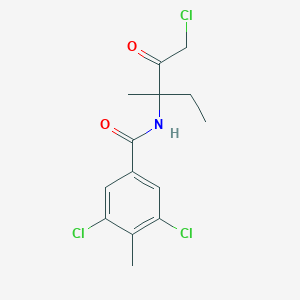
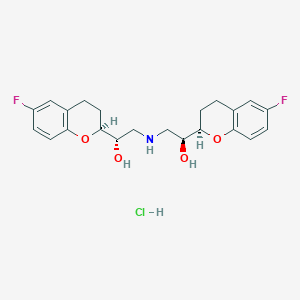
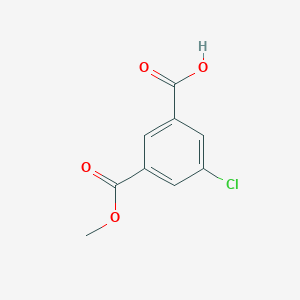
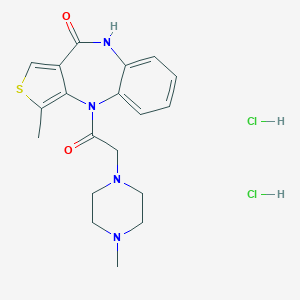
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
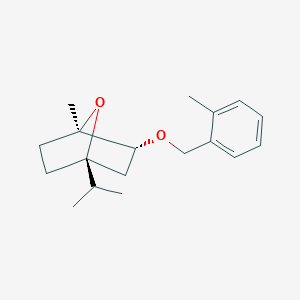
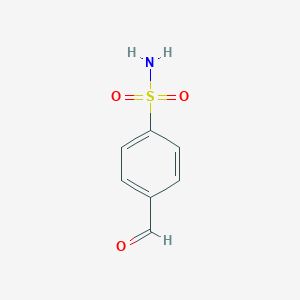
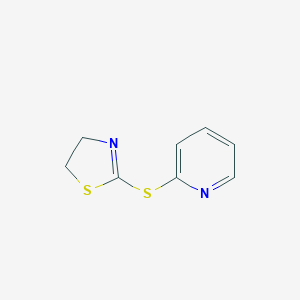
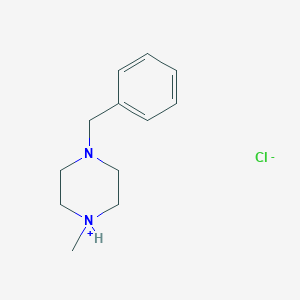
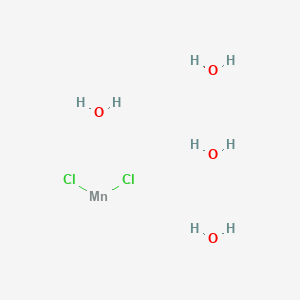
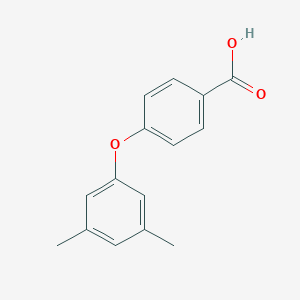
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)